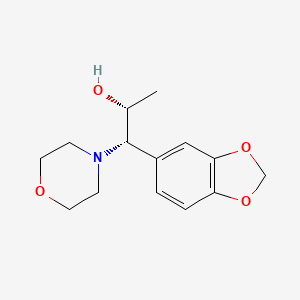![molecular formula C29H21FN3NaO4 B10826190 sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate CAS No. 1448619-70-2](/img/structure/B10826190.png)
sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CR-3465 is a small molecule drug initially developed by Meda AB. It functions as a cysteinyl leukotriene receptor antagonist, phosphodiesterase 3 inhibitor, and phosphodiesterase 4 inhibitor. This compound has shown potential in treating various immune system diseases, respiratory diseases, and urogenital diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CR-3465 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of CR-3465 follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
CR-3465 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a model compound to study receptor-ligand interactions and enzyme inhibition.
Biology: Investigated for its role in modulating immune responses and inflammatory pathways.
Medicine: Explored as a therapeutic agent for asthma, interstitial cystitis, and other inflammatory conditions.
Industry: Potential applications in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
CR-3465 exerts its effects through multiple mechanisms:
Cysteinyl Leukotriene Receptor Antagonism: By blocking cysteinyl leukotriene receptors, CR-3465 prevents the binding of leukotrienes, reducing inflammation and bronchoconstriction.
Phosphodiesterase Inhibition: Inhibition of phosphodiesterase 3 and phosphodiesterase 4 leads to increased levels of cyclic adenosine monophosphate, resulting in anti-inflammatory and bronchodilatory effects.
Comparison with Similar Compounds
CR-3465 is unique due to its dual action as a cysteinyl leukotriene receptor antagonist and phosphodiesterase inhibitor. Similar compounds include:
Montelukast: A selective cysteinyl leukotriene receptor antagonist used primarily for asthma.
Roflumilast: A phosphodiesterase 4 inhibitor used for chronic obstructive pulmonary disease.
Zafirlukast: Another cysteinyl leukotriene receptor antagonist with similar applications to montelukast.
CR-3465’s combination of mechanisms makes it a versatile compound with potential advantages over single-target drugs .
Properties
CAS No. |
1448619-70-2 |
|---|---|
Molecular Formula |
C29H21FN3NaO4 |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate |
InChI |
InChI=1S/C29H22FN3O4.Na/c30-21-10-7-20-8-11-22(31-26(20)16-21)17-37-23-12-5-18(6-13-23)15-27(29(35)36)33-28(34)25-14-9-19-3-1-2-4-24(19)32-25;/h1-14,16,27H,15,17H2,(H,33,34)(H,35,36);/q;+1/p-1/t27-;/m0./s1 |
InChI Key |
KGZGMOFDZSCICN-YCBFMBTMSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N[C@@H](CC3=CC=C(C=C3)OCC4=NC5=C(C=CC(=C5)F)C=C4)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC(CC3=CC=C(C=C3)OCC4=NC5=C(C=CC(=C5)F)C=C4)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


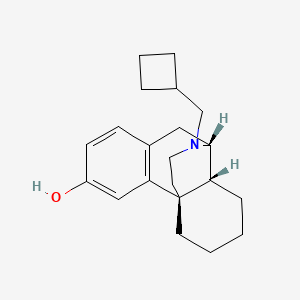
![[4-[[3-[2-[2-[3-[[3,3-Dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate](/img/structure/B10826114.png)
![1-[3-[2-(4-Acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826118.png)

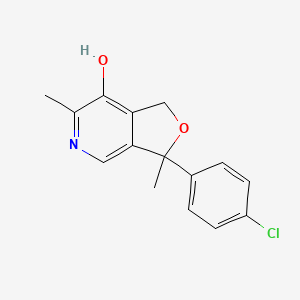
![[(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826133.png)
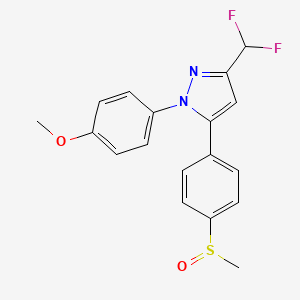
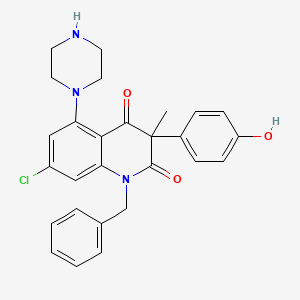
![(2S,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B10826162.png)
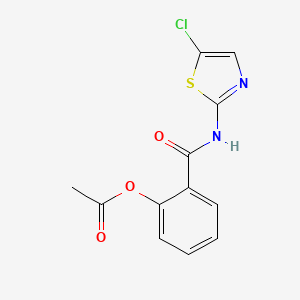
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B10826178.png)
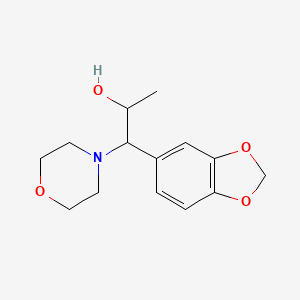
![(E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide](/img/structure/B10826198.png)
